molecular formula C17H26Cl2N2O5Si B584365 Chloramphenicol O-tert-Butyldimethylsilyl Ether CAS No. 864529-25-9

Chloramphenicol O-tert-Butyldimethylsilyl Ether

Cat. No.: B584365
CAS No.: 864529-25-9
M. Wt: 437.389
InChI Key: HAFNKEOYFQRWIB-ZIAGYGMSSA-N
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Description

Chloramphenicol O-tert-Butyldimethylsilyl Ether is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is often used in biochemical research, particularly in the field of proteomics . The molecular formula of this compound is C17H26Cl2N2O5Si .

Preparation Methods

The synthesis of Chloramphenicol O-tert-Butyldimethylsilyl Ether typically involves the protection of the hydroxyl groups in chloramphenicol using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

Chloramphenicol O-tert-Butyldimethylsilyl Ether can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloramphenicol O-tert-Butyldimethylsilyl Ether is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Chloramphenicol O-tert-Butyldimethylsilyl Ether can be compared with other silyl ethers such as:

The uniqueness of this compound lies in its balance between stability and reactivity, making it a versatile protecting group in organic synthesis .

Properties

IUPAC Name

N-[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Cl2N2O5Si/c1-17(2,3)27(4,5)26-10-13(20-16(23)15(18)19)14(22)11-6-8-12(9-7-11)21(24)25/h6-9,13-15,22H,10H2,1-5H3,(H,20,23)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFNKEOYFQRWIB-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747317
Record name N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864529-25-9
Record name N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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